Cbz-N-amido-PEG20-acid
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Overview
Description
Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative that contains a carbobenzoxy (Cbz)-protected amino group and a terminal carboxylic acid. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic PEG spacer, which increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-N-amido-PEG20-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy (Cbz) group and the attachment of a PEG chain with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the protection of the amino group, PEGylation, and purification steps to achieve high purity levels (typically around 97%) .
Chemical Reactions Analysis
Types of Reactions
Cbz-N-amido-PEG20-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds.
Deprotection Reactions: The Cbz-protected amino group can be deprotected under acidic conditions to expose the free amine
Common Reagents and Conditions
Activators: EDC, DCC
Deprotection Agents: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed
Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.
Free Amines: Formed through the deprotection of the Cbz group
Scientific Research Applications
Cbz-N-amido-PEG20-acid has a wide range of applications in scientific research, including:
Drug Delivery: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Bioconjugation: Facilitates the attachment of drugs, targeting ligands, or other functional moieties to PEG chains.
Biomedical Research: Employed in the development of various drug delivery systems, such as liposomes, polymeric nanoparticles, and micelles.
Chemical Biology: Utilized in the study of protein-protein interactions and the development of novel therapeutics
Mechanism of Action
Cbz-N-amido-PEG20-acid functions primarily as a linker in PROTACs, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This enables the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparison with Similar Compounds
Similar Compounds
- Cbz-N-amido-PEG1-acid
- Cbz-N-amido-PEG2-acid
- Cbz-N-amido-PEG3-acid
- Cbz-N-amido-PEG4-acid
- Cbz-N-amido-PEG5-acid
- Cbz-N-amido-PEG6-acid
- Cbz-N-amido-PEG8-acid
- Cbz-N-amido-PEG10-acid
- Cbz-N-amido-PEG12-acid
- Cbz-N-amido-PEG24-acid
- Cbz-N-amido-PEG36-acid
Uniqueness
Cbz-N-amido-PEG20-acid stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in aqueous media. This makes it particularly suitable for applications requiring high solubility and stability, such as in drug delivery systems and bioconjugation .
Biological Activity
Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative characterized by a carbobenzoxy (CBZ)-protected amino group and a terminal carboxylic acid. This compound is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates, enhancing the solubility and bioavailability of therapeutic agents.
- Molecular Formula : C₅₁H₉₃NO₂₄
- Molecular Weight : 1104.3 g/mol
- CAS Number : 1334177-88-6
- Purity : 97%
- Storage Conditions : -20°C
Biological Activity
The biological activity of this compound is significant due to its role as a linker in drug conjugates, particularly in enhancing the pharmacokinetic properties of therapeutic agents. Its hydrophilic PEG spacer increases solubility in aqueous environments, making it suitable for various biomedical applications.
- Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents (e.g., EDC or DCC) to form stable amide bonds, facilitating the conjugation of drugs or biomolecules.
- Deprotection : The CBZ group can be removed under acidic conditions, allowing for the release of the active amine for further biological interactions.
Applications in Research
- Drug Delivery Systems : this compound is employed in developing targeted drug delivery systems, improving the stability and circulation time of drugs in vivo.
- PROTAC Development : As a PROTAC linker, it aids in selectively degrading target proteins within cells, offering a promising approach to cancer therapy by modulating protein levels rather than merely inhibiting them.
Table 1: Summary of Key Studies Involving this compound
Detailed Research Findings
- Pharmacokinetics : Research has demonstrated that PEGylation with this compound leads to significantly prolonged circulation times in animal models. For instance, studies indicated that PEG-conjugated drugs exhibited half-lives extending up to three times longer than their non-PEGylated counterparts .
- Cytotoxicity Studies : In vitro studies using cell lines showed that drugs conjugated with this compound maintained their cytotoxic effects while exhibiting reduced off-target toxicity due to selective targeting mechanisms facilitated by the PROTAC technology .
- Biodistribution Studies : Preliminary biodistribution studies using radiolabeled versions of PEG derivatives indicated no preferential accumulation in major organs within one hour post-administration, suggesting a favorable safety profile for systemic applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOMWYLNQLNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H93NO24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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